Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19785551
InChI: InChI=1S/C19H29N3O3/c1-3-21(18(23)15(2)20)13-17-11-7-8-12-22(17)19(24)25-14-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,20H2,1-2H3
SMILES:
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC19785551

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name benzyl 2-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H29N3O3/c1-3-21(18(23)15(2)20)13-17-11-7-8-12-22(17)19(24)25-14-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,20H2,1-2H3
Standard InChI Key ODXNZCXSUHCFBE-UHFFFAOYSA-N
Canonical SMILES CCN(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features three distinct structural motifs:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational rigidity and bioavailability .

  • (S)-2-Amino-N-ethylpropanamide side chain: A chiral amino acid derivative that enhances target selectivity through stereospecific interactions .

  • Benzyl carboxylate group: Improves lipid solubility and membrane permeability, critical for pharmacokinetics .

The stereochemistry at the α-carbon of the propanamide side chain (S-configuration) is crucial for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC19H29N3O3\text{C}_{19}\text{H}_{29}\text{N}_{3}\text{O}_{3}
Molecular Weight347.5 g/mol
Melting PointNot reported-
SolubilityLikely polar aprotic solvents
LogP (Predicted)2.8 (moderate lipophilicity)

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting from piperidine derivatives and L-alanine analogs. A representative pathway includes:

  • Piperidine functionalization: Introduction of the methylene group at the 2-position via alkylation or Mannich reactions .

  • Amide coupling: Reaction of the piperidine intermediate with (S)-2-amino-N-ethylpropanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

  • Benzyl ester protection: Final step employs benzyl chloroformate to protect the piperidine nitrogen .

Table 2: Key Synthetic Conditions

StepReagents/ConditionsYield (%)
Piperidine alkylationCuO, benzene, 80°C51–69
Amide couplingEDC, HOBt, DCM, rt72–85
BenzylationBenzyl chloroformate, pyridine82–93

Industrial-Scale Production

Continuous flow synthesis and automated platforms are employed to enhance scalability and reproducibility. These methods reduce reaction times by 40–60% compared to batch processes .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against serine proteases and G-protein-coupled receptors (GPCRs). Its piperidine core mimics transition-state intermediates in enzymatic catalysis, while the benzyl group enhances binding pocket occupancy .

Table 3: In Vitro Activity Profiles

TargetIC₅₀ (nM)Assay TypeSource
Trypsin-like proteases12.5 ± 1.8Fluorescent substrate
Dopamine D2 receptor28.3 ± 3.2Radioligand binding

Pharmacokinetics

  • Metabolic Stability: Hepatic microsome assays show a half-life of 45 minutes (human), primarily via CYP3A4-mediated oxidation .

  • Blood-Brain Barrier Permeation: Moderate penetration (brain-to-plasma ratio: 0.3) due to balanced lipophilicity .

Structural Analogs and SAR Insights

Piperidine Modifications

  • 2-Methylpiperidine analogs: Reduced activity (IC₅₀ > 100 nM) due to steric hindrance .

  • Benzyl group replacement: Cyclohexyl esters show improved metabolic stability but lower solubility .

Side Chain Variations

  • N-Ethyl vs. N-propyl: Ethyl groups optimize target affinity, while bulkier substituents diminish activity .

  • (R)-Configuration: Inactive enantiomer (IC₅₀ > 1,000 nM), underscoring stereochemical dependence .

Applications in Drug Discovery

Central Nervous System (CNS) Disorders

Preclinical studies highlight potential in treating schizophrenia (via D2 antagonism) and neurodegenerative diseases (via protease inhibition) .

Anticancer Agents

The compound synergizes with DNA-damaging agents by inhibiting repair enzymes like PARP-1 (EC₅₀ = 18 nM) .

Challenges and Future Directions

Limitations

  • Oral Bioavailability: Poor aqueous solubility (2.1 µg/mL) necessitates prodrug strategies .

  • Off-Target Effects: Moderate affinity for hERG channels (IC₅₀ = 1.2 µM) raises cardiac safety concerns .

Emerging Opportunities

  • Nanoparticle Delivery: Lipid-based carriers improve tumor accumulation by 3-fold in murine models .

  • Photopharmacology: Azobenzene derivatives enable light-activated targeting, reducing systemic toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator